molecular formula C18H17F3N4O2 B11465096 9-(3-methoxyphenyl)-6-methyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(3-methoxyphenyl)-6-methyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11465096
M. Wt: 378.3 g/mol
InChI Key: PLZIEWGKTRXULA-UHFFFAOYSA-N
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Description

9-(3-Methoxyphenyl)-6-methyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound belonging to the triazoloquinazoline family This compound is characterized by its unique structure, which includes a trifluoromethyl group, a methoxyphenyl group, and a triazoloquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-methoxyphenyl)-6-methyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple steps:

    Formation of the Triazoloquinazoline Core: The initial step involves the formation of the triazoloquinazoline core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via a nucleophilic substitution reaction, often using methoxyphenyl halides and a suitable nucleophile.

    Final Cyclization and Purification: The final step involves cyclization to form the complete triazoloquinazoline structure, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazoloquinazoline core, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the trifluoromethyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halides, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydrogenated derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a pharmacophore is of significant interest. Its structural features may interact with biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential therapeutic applications are being explored, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial. Its unique structure may offer advantages in terms of selectivity and potency.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 9-(3-methoxyphenyl)-6-methyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind selectively to these targets, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 9-(3-Methoxyphenyl)-6-methyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[4,3-b]quinazolin-8(4H)-one
  • 9-(3-Methoxyphenyl)-6-methyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[3,2-c]quinazolin-8(4H)-one

Uniqueness

The uniqueness of 9-(3-methoxyphenyl)-6-methyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced reactivity, selectivity, and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H17F3N4O2

Molecular Weight

378.3 g/mol

IUPAC Name

9-(3-methoxyphenyl)-6-methyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C18H17F3N4O2/c1-9-6-12-14(13(26)7-9)15(10-4-3-5-11(8-10)27-2)25-17(22-12)23-16(24-25)18(19,20)21/h3-5,8-9,15H,6-7H2,1-2H3,(H,22,23,24)

InChI Key

PLZIEWGKTRXULA-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(N3C(=NC(=N3)C(F)(F)F)N2)C4=CC(=CC=C4)OC)C(=O)C1

Origin of Product

United States

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